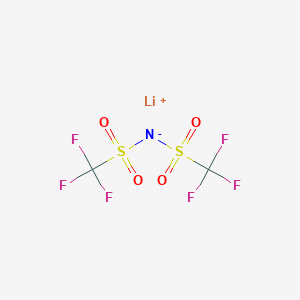

lithium;bis(trifluoromethylsulfonyl)azanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of lithium bis(trifluoromethylsulfonyl)azanide typically involves the reaction of trifluoromethane gas with a nonpolar solvent solution of alkyl lithium under nitrogen protection and low temperature conditions. The resulting trifluoromethyl lithium is then reacted with bis(fluorosulfonyl)imide lithium solution to form the desired product . This method simplifies the process and improves product purity, making it suitable for large-scale industrial production.

Industrial Production Methods

In industrial settings, the production of lithium bis(trifluoromethylsulfonyl)azanide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically obtained as a white solid, which is then vacuum dried to remove any residual solvents .

Analyse Des Réactions Chimiques

Types of Reactions

Lithium bis(trifluoromethylsulfonyl)azanide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in anion metathesis reactions to form chiral imidazolium salts.

Coordination Reactions: The compound acts as a weakly coordinating anion, making it useful in the preparation of rare-earth Lewis acid catalysts.

Common Reagents and Conditions

Common reagents used in reactions with lithium bis(trifluoromethylsulfonyl)azanide include trifluoromethyl lithium and bis(fluorosulfonyl)imide lithium solution. Reactions are typically carried out under inert atmosphere conditions to prevent moisture and oxygen from affecting the reaction .

Major Products

Major products formed from reactions involving lithium bis(trifluoromethylsulfonyl)azanide include chiral imidazolium salts and rare-earth Lewis acid catalysts .

Applications De Recherche Scientifique

Lithium bis(trifluoromethylsulfonyl)azanide has a wide range of scientific research applications:

Mécanisme D'action

The mechanism by which lithium bis(trifluoromethylsulfonyl)azanide exerts its effects involves its role as a lithium-ion source in electrolytes. The compound enhances the ionic conductivity of the electrolyte, facilitating the efficient transport of lithium ions. This is essential for the performance of lithium-ion batteries and other electrochemical devices .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lithium hexafluorophosphate: Commonly used in lithium-ion batteries but less stable compared to lithium bis(trifluoromethylsulfonyl)azanide.

Lithium bis(fluorosulfonyl)imide: Another lithium salt with similar applications but different electrochemical properties.

Lithium bis(perfluoroethylsulfonyl)imide: Used in similar applications but with different solubility and stability characteristics.

Uniqueness

Lithium bis(trifluoromethylsulfonyl)azanide is unique due to its high solubility in water, excellent electrochemical stability, and ability to act as a weakly coordinating anion. These properties make it a preferred choice for use in lithium-ion batteries and other advanced electrochemical applications .

Propriétés

IUPAC Name |

lithium;bis(trifluoromethylsulfonyl)azanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F6NO4S2.Li/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZMZKBZAYQGRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6LiNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethoxy-3-[3-(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B7724347.png)

![2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]-2-oxoacetate](/img/structure/B7724373.png)